3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is a basic building block for the development of a protein degrader library .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride involves the reaction of 3-aminophenylamine with piperidine-2,6-dione under specific conditions. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the development of protein degrader libraries.
Biology: Employed in the study of protein degradation mechanisms and pathways.
Medicine: Investigated for its potential therapeutic applications in targeted protein degradation.
Industry: Utilized in the development of new chemical entities and drug discovery.
Wirkmechanismus
The mechanism of action of 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride involves its role as a Cereblon ligand. It binds to the Cereblon protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome . This process is crucial for the regulation of various cellular pathways and has significant implications for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Another Cereblon ligand with similar protein degradation properties.
Lenalidomide: A derivative of thalidomide with enhanced activity and specificity.
Pomalidomide: A more potent analog of thalidomide used in cancer therapy.
Uniqueness
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This property makes it a valuable building block for the development of protein degrader libraries and targeted protein degradation studies .
Eigenschaften
Molekularformel |
C11H15Cl2N3O2 |
---|---|
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
3-(3-aminoanilino)piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);2*1H |
InChI-Schlüssel |
CLBBCZJYEQIOTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.